![molecular formula C29H30N4O7 B2463315 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide CAS No. 899916-26-8](/img/structure/B2463315.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amide group, a nitro group, and methoxy groups. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis reactions, the nitro group could be reduced to an amine, and the methoxy groups could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include determining its melting point, solubility, and stability, as well as its reactivity with other compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in various synthetic procedures, demonstrating its utility in chemical synthesis. For instance, a study by Saitoh et al. (2001) details the synthesis of related tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives using a key Pummerer-type cyclization step. This illustrates the compound's relevance in the synthesis of complex organic molecules (Saitoh et al., 2001).
- A different approach to synthesizing related hexahydroquinoline derivatives was described by Steiger et al. (2020), further highlighting the compound's versatility in chemical synthesis (Steiger et al., 2020).
Potential Biological Applications
- The compound’s structural relatives have been examined for various biological activities. For instance, Ruchelman et al. (2004) identified a related compound as a potent topoisomerase I-targeting agent with significant cytotoxic activity, suggesting potential applications in cancer therapy (Ruchelman et al., 2004).
- Sayed et al. (2021) explored similar tetrahydroisoquinolines for their anticancer and antioxidant properties, indicating the potential biomedical applications of these compounds (Sayed et al., 2021).
Applications in Corrosion Inhibition
- Kumar et al. (2020) studied quinazoline derivatives, which are structurally related to the compound , for their ability to inhibit corrosion, demonstrating the compound's potential applications in material science and engineering (Kumar et al., 2020).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the biological system it is interacting with.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O7/c1-39-25-13-12-20(18-26(25)40-2)14-15-30-27(34)11-6-16-31-28(35)23-9-3-4-10-24(23)32(29(31)36)19-21-7-5-8-22(17-21)33(37)38/h5,7-8,12-13,17-18,23-24H,3-4,6,9-11,14-16,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBKSNLNAPVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
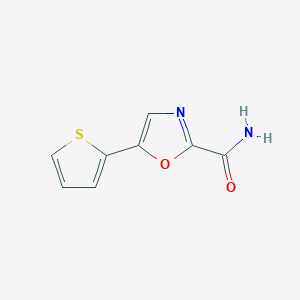
![rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis](/img/structure/B2463233.png)
![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)
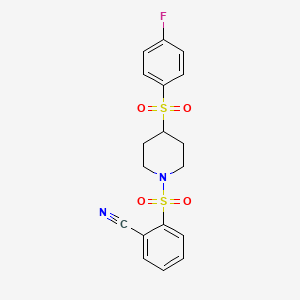
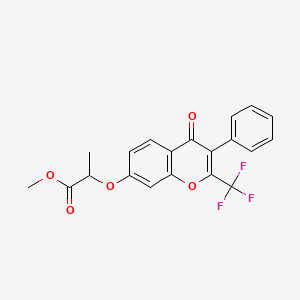
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)
![Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2463242.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)
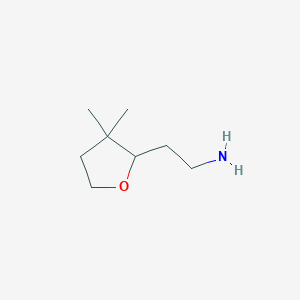

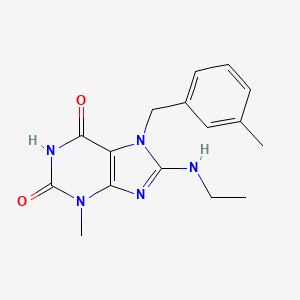

![N-(3-chloro-4-methylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2463254.png)
